molecular formula C6H13NO B1197118 trans-4-Aminocyclohexanol CAS No. 6850-65-3

trans-4-Aminocyclohexanol

Cat. No. B1197118
CAS RN: 6850-65-3
M. Wt: 115.17 g/mol
InChI Key: IMLXLGZJLAOKJN-UHFFFAOYSA-N
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Description

Trans-4-Aminocyclohexanol is an organic compound used as a raw material in organic synthesis and is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride . It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .


Molecular Structure Analysis

Trans-4-Aminocyclohexanol represents a stereoisomer in which the amino group is located in the trans position on the cyclohexane ring . The molecular formula of trans-4-Aminocyclohexanol is C6H13NO .


Chemical Reactions Analysis

Trans-4-Aminocyclohexanol can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . It is also used as a raw material in organic synthesis .


Physical And Chemical Properties Analysis

Trans-4-Aminocyclohexanol is usually in the form of a white solid . It has good solubility in water and can also be dissolved in organic solvents . The density of trans-4-Aminocyclohexanol is approximately 1.0±0.1 g/cm3 . The boiling point is 201.1±33.0 °C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Synthesis

trans-4-Aminocyclohexanol: is a valuable intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of Ambroxol hydrochloride , a medication used to treat respiratory diseases . It’s also involved in the synthesis of cis-N-Boc-4-aminocyclohexanol , an intermediate for active pharmaceutical ingredients (APIs), particularly through a novel continuous flow process for hydrogenation .

Organic Synthesis

This compound serves as a raw material in organic synthesis. It can react with butyric acid-(2-chloro-ethyl ester) to produce butyric acid 4-amino-cyclohexyl ester, a reaction that requires the catalytic agent Aspergillus niger lipase .

Catalysis

In catalysis, trans-4-Aminocyclohexanol is used in the stereoselective preparation of cis- and trans-4-aminocyclohexanol from bio-based precursors like 1,4-cyclohexanedione. This process utilizes regioselective keto reductases and amine transaminases in a one-pot sequential or cascade mode .

Enzymatic Selectivity

The high selectivity of enzymes in the synthesis of trans-4-Aminocyclohexanol allows for short and stereo-selective cascade multifunctionalizations. This is crucial for generating high-value building blocks from renewable starting materials .

Material Science

In material science, trans-4-Aminocyclohexanol is used in the preparation of polybenzoxazine-silica hybrid nanocomposites. It’s a precursor for trans-4-methoxyoxalamido-1-cyclohexanol benzoxazine , which is required for these nanocomposites .

Bioprocessing

The compound finds applications in bioprocessing, particularly in cell culture and transfection, as well as in cell and gene therapy. Its role in these processes is linked to its chemical properties and reactivity .

Chiral Building Blocks

Chiral amino alcohols like trans-4-Aminocyclohexanol are extensively used as building blocks for adrenergic agents and drugs against cardiovascular, renal, and inflammatory diseases. They also serve as ligands and chiral auxiliaries in asymmetric organic synthesis .

Flow Chemistry

trans-4-Aminocyclohexanol: derivatives are synthesized using flow chemistry techniques, which offer high selectivity and efficiency. This method is particularly beneficial for the cis-selective preparation of synthetically valuable 4-aminocyclohexanol derivatives .

Safety and Hazards

Trans-4-Aminocyclohexanol is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXLGZJLAOKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70218630, DTXSID001312113
Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexanol
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Molecular Weight

115.17 g/mol
Source PubChem
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Product Name

trans-4-Aminocyclohexanol

CAS RN

6850-65-3, 27489-62-9, 40525-78-8
Record name 4-Aminocyclohexanol
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Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexan-1-ol
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Record name 4-Aminocyclohexanol, cis-
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Record name 4-AMINOCYCLOHEXANOL, TRANS-
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Record name 4-AMINOCYCLOHEXANOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-aminocyclohexanol?

A1: The molecular formula of 4-aminocyclohexanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: What spectroscopic techniques are used to characterize 4-aminocyclohexanol?

A2: Common spectroscopic techniques used for characterization include:

  • FTIR Spectroscopy: Identifies functional groups through their characteristic vibrational frequencies. For instance, the presence of C=N stretching vibrations at 1510-1575 cm-1 can indicate the formation of aldimines from 4-aminocyclohexanol. []
  • NMR Spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. 1H NMR and 13C NMR spectra are routinely employed. [, , ]

Q3: How does the cis/trans isomerism of 4-aminocyclohexanol affect its properties?

A3: Cis/trans isomerism significantly influences the properties of 4-aminocyclohexanol:

  • Photoluminescence and Photodetection: In 2D organic-inorganic hybrid perovskites (OIHPs), the cis isomer exhibits better photodetection properties with a higher on/off ratio, while the trans isomer displays broader white-light emission and higher photoluminescence efficiency. This difference arises from the influence of isomerism on the arrangement and tilting of the inorganic part of the perovskite structure. []
  • Biological Activity: The cis and trans isomers of 4-aminocyclohexanol can exhibit different biological activities. For instance, cis-4-aminocyclohexanol is a major metabolite of the anticancer drug CCNU and demonstrates comparable or higher activity against murine leukemia L1210 compared to CCNU. []

Q4: What are common starting materials for the synthesis of 4-aminocyclohexanol?

A4: Various synthetic routes exist, utilizing different starting materials:

  • trans-4-Aminocyclohexanol: Can be synthesized from trans-4-acetylaminophenol through hydrogenation, hydrolysis, and separation of isomers. []
  • 4-Aminocyclohexanol Isomers: Both cis and trans isomers can be synthesized from 1,4-cyclohexanedione using a one-pot enzymatic cascade reaction involving a keto reductase and an amine transaminase. []

Q5: Can you describe the synthesis of oxiranes from trans-4-aminocyclohexanol and their antifungal activity?

A5: trans-4-Aminocyclohexanol reacts with chloroacetyl chloride to form N-(4'-hydroxycyclohexyl)chloroacetamide. This intermediate undergoes further reactions to yield oxirane derivatives. These oxiranes exhibit antifungal activity, highlighting the potential of 4-aminocyclohexanol as a building block for biologically active compounds. [, ]

Q6: How can 4-aminocyclohexanol be used in the synthesis of bridged bicyclic tetrahydro-1,2-oxazines?

A6: 4-Aminocyclohexanol can be generated in situ from a domino reaction sequence involving an aldehyde, a hydroxylamine, and a donor-acceptor cyclopropane. This intramolecular [3 + 2]-dipolar cycloaddition forms bridged tetrahydro-1,2-oxazines. Subsequent reductive N-O bond cleavage yields cis-1,4-aminocyclohexanols. []

Q7: What are the potential applications of 4-aminocyclohexanol in drug discovery?

A7: 4-Aminocyclohexanol derivatives have shown potential in various therapeutic areas:

  • Pain Management: Substituted 4-aminocyclohexanols exhibit binding affinity for the ORL1 receptor, making them potential candidates for treating various types of pain, including acute, visceral, neuropathic, and chronic pain. []
  • Anticonvulsant Activity: 2,6-Dimethylphenoxyacetyl derivatives of 4-aminocyclohexanol display anticonvulsant activity. []
  • Anticancer Activity: Metabolites of the anticancer drug CCNU, such as cis-4-aminocyclohexanol, exhibit significant anticancer activity against murine leukemia L1210. []
  • Mucolytic and Expectorant Activity: Ambroxol, a drug containing a 4-aminocyclohexanol moiety, is used for its mucolytic and expectorant properties in treating respiratory diseases. [, ]

Q8: How does the structure of 4-aminocyclohexanol derivatives affect their activity?

A8: Structure-activity relationship (SAR) studies are crucial in drug discovery:

  • Substituent Effects: Introducing various substituents on the cyclohexane ring or the amino group can significantly influence the binding affinity, potency, and selectivity of 4-aminocyclohexanol derivatives for specific targets. [, ]
  • Spacer Length and Flexibility: In bifunctional compounds containing a 4-aminocyclohexanol linker, the length and flexibility of the spacer can impact the compound's ability to interact with multiple targets simultaneously. []

Q9: How is 4-aminocyclohexanol metabolized in different species?

A9: The metabolism of 4-aminocyclohexanol shows species-specific variations:

  • Rats: Primarily metabolized through hydroxylation of the cyclohexane ring, leading to the formation of various aminocyclohexanol isomers. [, ]
  • Rabbits and Guinea Pigs: Metabolized through both ring hydroxylation and deamination. []
  • Humans: Mainly deaminated, with cyclohexanol and trans-cyclohexane-1,2-diol as the major metabolites. []

Q10: What is the role of 4-aminocyclohexanol in the development of novel inclusion materials?

A10: 4-Aminocyclohexanol can act as a guest molecule in host-guest inclusion materials, forming complexes with molecules like 18-crown-6. These complexes exhibit interesting phase transition properties due to the strong N−H⋅⋅⋅O hydrogen-bonding interactions between the host and guest molecules. Modifying the anion within these complexes can further tune their phase transition temperatures. []

  • Developing more efficient and environmentally friendly synthetic methods. []
  • Investigating the full therapeutic potential of its derivatives. [, ]
  • Studying its long-term toxicological profile. []
  • Exploring its use in material science and other applications. []

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